

Role of PGAM1 in the Warburg effect

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An In-depth Technical Guide on the Core Role of **PGAM1** in the Warburg Effect

Audience: Researchers, scientists, and drug development professionals.

Abstract

The metabolic reprogramming of cancer cells, characterized by a preference for aerobic glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect—is a cornerstone of cancer biology. Phosphoglycerate mutase 1 (**PGAM1**), a crucial enzyme in the glycolytic pathway, has emerged as a key player in this metabolic shift. **PGAM1** catalyzes the interconversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). Mounting evidence reveals that **PGAM1** is frequently overexpressed in a wide array of human cancers, where it not only fuels the high glycolytic rate necessary for rapid ATP production but also coordinates metabolic flux into critical anabolic pathways, including the pentose phosphate pathway and serine biosynthesis.^{[1][2]} Beyond its metabolic functions, **PGAM1** also exhibits non-glycolytic roles in promoting tumor invasion, metastasis, and chemoresistance.^[3] The integral role of **PGAM1** in sustaining malignant phenotypes has positioned it as a promising therapeutic target. This technical guide provides a comprehensive overview of **PGAM1**'s function in the Warburg effect, its regulatory mechanisms, its non-canonical roles in cancer, and the methodologies used to study its activity, making a case for its targeted inhibition in cancer therapy.

Introduction: The Warburg Effect and Metabolic Reprogramming in Cancer

In the 1920s, Otto Warburg observed that cancer cells consume glucose at a significantly higher rate than normal tissues, converting it primarily to lactate rather than oxidizing it completely in the mitochondria via oxidative phosphorylation.^[3] This process, termed aerobic glycolysis or the "Warburg effect," provides a selective advantage for cancer cells by rapidly generating ATP and supplying the necessary metabolic intermediates for the synthesis of macromolecules (nucleotides, lipids, and amino acids) required for rapid cell proliferation.^{[1][4]} This metabolic reprogramming is a hallmark of cancer, and the enzymes that control the key steps of glycolysis, such as **PGAM1**, have become attractive targets for therapeutic intervention.^[4]

PGAM1: Structure, Function, and Catalytic Mechanism

PGAM1 is a key isomerase in the payoff phase of glycolysis. It catalyzes the reversible transfer of a phosphate group between the C2 and C3 positions of phosphoglycerate.

Reaction: 3-phosphoglycerate (3-PG) \rightleftharpoons 2-phosphoglycerate (2-PG)

This seemingly simple step is critical for setting up the subsequent dehydration reaction by enolase to form phosphoenolpyruvate (PEP), a high-energy intermediate used for ATP synthesis. The activity of **PGAM1** is pivotal in controlling the flux through the lower part of the glycolytic pathway.

The Glycolytic Role of PGAM1 in Cancer Progression Upregulation in Cancer

PGAM1 is aberrantly overexpressed in a multitude of human cancers, including lung, breast, liver, colorectal, gastric, and brain cancers.^{[3][5][6]} Pan-cancer analysis of TCGA and GTEx databases confirms that **PGAM1** expression is significantly elevated in most tumor types compared to corresponding normal tissues.^[5] This overexpression often correlates with advanced tumor grade, poor prognosis, and increased metastasis.^{[3][5]} For instance, in gastric cancer tissues, **PGAM1** was found to be overexpressed with a 1.233-fold change compared to adjacent normal tissues.^[6]

Fueling the Warburg Effect and Coordinating Anabolic Biosynthesis

The primary role of **PGAM1** in the Warburg effect is to sustain a high rate of glycolysis. However, its importance extends beyond simple energy production. **PGAM1** acts as a critical regulatory node that balances glycolysis with essential anabolic pathways required for biomass production.[\[1\]](#)[\[2\]](#)

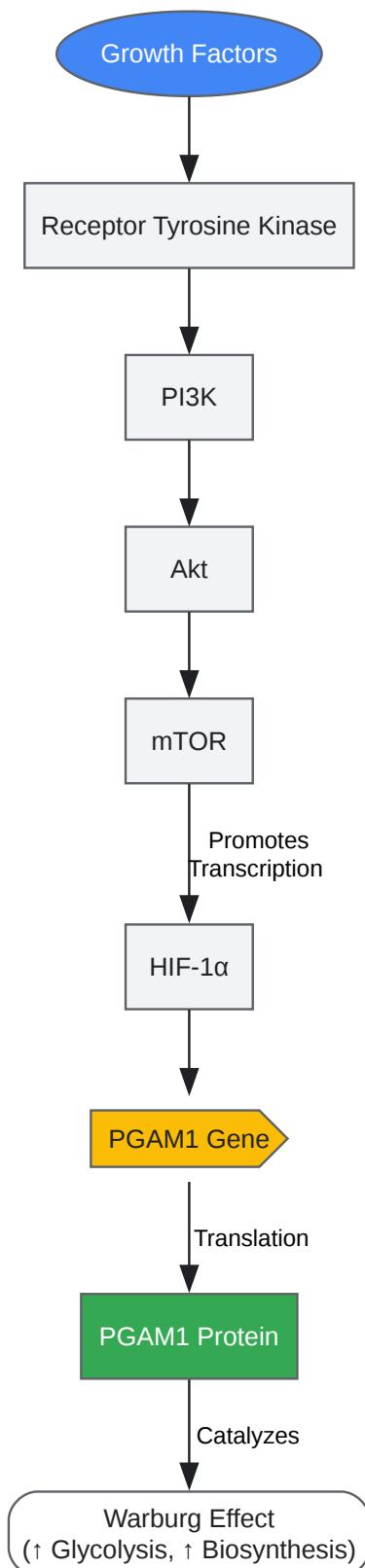
- Pentose Phosphate Pathway (PPP): The substrate of **PGAM1**, 3-PG, is an allosteric inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the oxidative PPP.[\[1\]](#)[\[2\]](#) By efficiently converting 3-PG to 2-PG, overexpressed **PGAM1** relieves this inhibition, thereby promoting PPP flux. This is vital for cancer cells as the PPP generates NADPH for redox balance and ribose-5-phosphate for nucleotide synthesis.[\[1\]](#)
- Serine Synthesis Pathway (SSP): The product of **PGAM1**, 2-PG, acts as an allosteric activator of 3-phosphoglycerate dehydrogenase (PHGDH), the first enzyme in the serine synthesis pathway.[\[1\]](#)[\[2\]](#) This pathway produces serine, which is a precursor for other amino acids (glycine, cysteine) and nucleotides.

Therefore, **PGAM1** activity is crucial for coordinating carbon flux from glucose into these biosynthetic pathways, directly supporting cell proliferation.[\[1\]](#)

PGAM1 coordinates glycolysis with anabolic pathways.

Regulation of **PGAM1** Expression and Activity

The upregulation of **PGAM1** in cancer is controlled by major oncogenic signaling pathways. The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, is a key driver of the Warburg effect and stimulates **PGAM1** expression through the transcriptional activity of hypoxia-inducible factor 1 α (HIF-1 α). This establishes a direct link between oncogenic signaling and the metabolic machinery required for tumor growth.



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Upstream regulation of **PGAM1** by the mTOR pathway.

Non-Glycolytic Functions of PGAM1

Recent studies have uncovered functions of **PGAM1** that are independent of its metabolic activity, adding layers of complexity to its role in cancer.

- Metastasis and Invasion: **PGAM1** can promote cancer cell migration and invasion by directly interacting with α -smooth muscle actin (ACTA2), a protein involved in cell motility.[3] This interaction is independent of **PGAM1**'s enzymatic activity, as metabolic inhibitors of **PGAM1** fail to block this effect.[3]
- DNA Damage Response: In glioma cells, **PGAM1** has been shown to contribute to radio- and chemoresistance. It achieves this by sequestering the phosphatase WIP1 in the cytoplasm, thereby preventing it from entering the nucleus and deactivating the ATM signaling pathway, which is crucial for repairing DNA damage.

PGAM1 as a Therapeutic Target

The dual role of **PGAM1** in fueling both the energy and biomass requirements of cancer cells, coupled with its non-glycolytic functions, makes it an attractive therapeutic target.[4] Inhibition of **PGAM1** disrupts glycolysis, hampers the PPP and biosynthesis, and induces metabolic stress, leading to reduced cell proliferation and tumor growth.[1][4]

Pharmacological and Genetic Inhibitors

Both genetic tools (siRNA, shRNA) and small molecule inhibitors have been developed to target **PGAM1**. Genetic knockdown has been shown to decrease the glycolytic rate, lactate production, and biosynthesis, ultimately reducing cancer cell proliferation.[3][7] Several small-molecule inhibitors have also been identified.

Inhibitor	Type	Mechanism of Action	IC50	Cellular Effects	Reference
PGMI-004A	Allosteric Inhibitor	Binds to PGAM1, inhibiting its enzymatic activity.	~13.1 μM	Decreases 2- PG, increases 3- PG; reduces glycolysis, PPP flux, and biosynthesis; attenuates cell proliferation and tumor growth.	[1][8]
MJE3	Covalent Inhibitor	Covalently modifies Lysine-100 in the active site.	~33 μM	Inhibits breast cancer cell proliferation.	[3][9]
EGCG	Natural Product	Identified as a direct inhibitor of PGAM1 activity.	N/A	Reduces cancer cell proliferation.	[3]
KH3	Allosteric Inhibitor	Binds to PGAM1 to inhibit its activity.	N/A	Promotes ferroptosis in HCC cells; synergizes with anti-PD-1 immunotherapy.	N/A

Cellular Consequences of PGAM1 Inhibition

Targeting **PGAM1** leads to a cascade of metabolic and cellular changes that are detrimental to cancer cells.

Parameter	Effect of PGAM1 Inhibition	Quantitative Data (Example)	Reference
Glycolysis	Decreased	Significantly reduced lactate production in H1299 cells treated with 20 μ M PGMI-004A.	[1][8]
PPP Flux	Decreased	Reduced oxidative PPP flux and NADPH/NADP ⁺ ratio in H1299 cells treated with PGMI-004A.	[1][8]
Biosynthesis	Decreased	Reduced glucose-dependent biosynthesis of RNA and lipids upon PGAM1 knockdown.	[1][3]
Cell Proliferation	Decreased	PGAM1 knockdown or PGMI-004A treatment significantly attenuated cell proliferation in diverse cancer cell lines.	[1][3]
Intracellular ATP	No Significant Change	Intracellular ATP levels were not significantly affected by PGAM1 knockdown or PGMI-004A treatment.	[1][8]
Tumor Growth	Attenuated	Daily treatment with PGMI-004A (100mg/kg) significantly decreased tumor	[8]

growth in H1299
xenograft models.

Experimental Protocols

PGAM1 Enzyme Activity Assay (Coupled Reaction)

This protocol measures **PGAM1** activity by coupling the production of 2-PG to a series of enzymatic reactions that result in the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.[10]

- Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, 2 mM MgCl₂, 100 mM KCl, 0.2 mM NADH, 1.5 mM ADP, 10 μM 2,3-bisphosphoglycerate, enolase (0.3 U/mL), pyruvate kinase (0.5 U/mL), and lactate dehydrogenase (0.6 U/mL).
- Prepare Sample: Prepare cell or tissue lysates in a suitable lysis buffer (e.g., RIPA buffer). Determine protein concentration using a BCA assay. Add 5-20 μg of lysate to each well. Include a positive control (recombinant **PGAM1**) and a no-enzyme control.
- Initiate Reaction: Start the reaction by adding the **PGAM1** substrate, 3-phosphoglycerate, to a final concentration of 1 mM.
- Measure Absorbance: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm in kinetic mode for 20-60 minutes.
- Calculate Activity: The rate of NADH oxidation (decrease in A350) is directly proportional to the **PGAM1** activity in the sample.

Western Blotting for PGAM1 Expression

This protocol outlines the detection of **PGAM1** protein levels in cell lysates.[11]

- Protein Extraction: Lyse cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
- SDS-PAGE: Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on a 12% SDS-polyacrylamide gel.

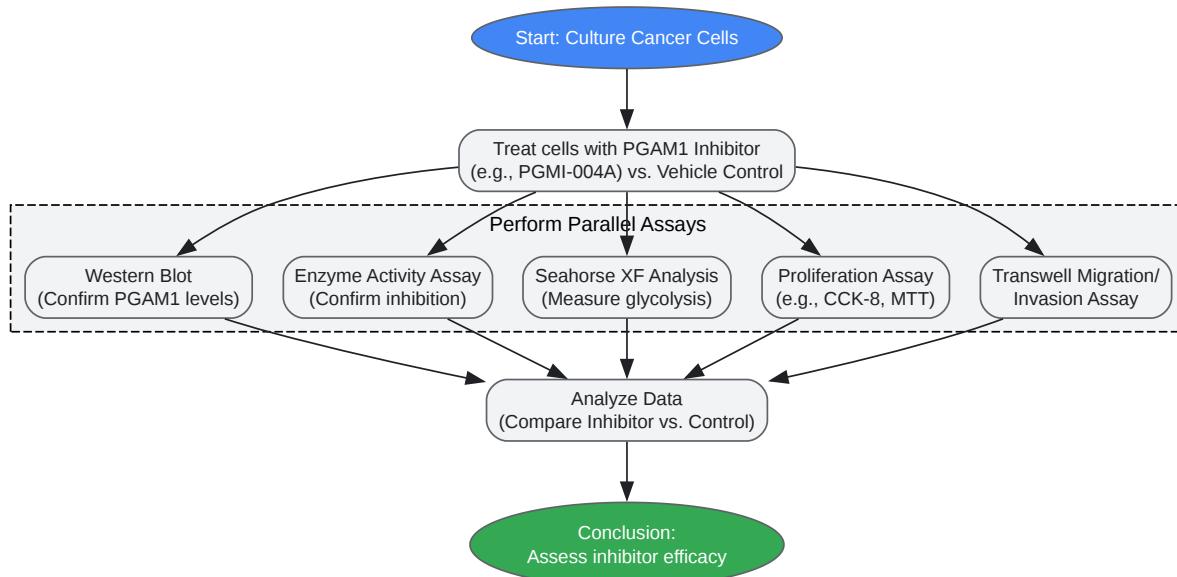
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline, 0.1% Tween-20).
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against **PGAM1** (e.g., rabbit anti-**PGAM1**, diluted 1:1000) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:20,000) for 1 hour at room temperature.
- Detection: Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate. Visualize the signal using a digital imaging system. Normalize **PGAM1** band intensity to a loading control like β -actin or GAPDH.

Seahorse XF Glycolysis Stress Test

This assay measures the extracellular acidification rate (ECAR), an indicator of lactate production and thus the rate of glycolysis, in real-time.[\[12\]](#)[\[13\]](#)

- Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
- Assay Preparation: The day of the assay, replace the culture medium with bicarbonate-free XF base medium supplemented with 2 mM L-glutamine. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
- Cartridge Loading: Hydrate a sensor cartridge and load the injection ports with the following compounds (final concentrations):
 - Port A: Glucose (10 mM)
 - Port B: Oligomycin (1-2 μ M), an ATP synthase inhibitor.
 - Port C: 2-Deoxyglucose (2-DG, 50 mM), a competitive inhibitor of hexokinase.

- Run Assay: Place the plate in the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol. The instrument will measure baseline ECAR, then sequentially inject the compounds and measure the response.
- Data Analysis: The assay provides key parameters of glycolytic function:
 - Glycolysis: ECAR after glucose injection.
 - Glycolytic Capacity: Maximum ECAR after oligomycin injection.
 - Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.



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Workflow for testing a novel **PGAM1** inhibitor.

Conclusion and Future Directions

Phosphoglycerate mutase 1 is more than a simple glycolytic enzyme; it is a central regulator of cancer cell metabolism and a facilitator of malignant behavior. Its overexpression is a common feature in many cancers, where it sustains the Warburg effect, coordinates anabolic biosynthesis, and contributes to metastasis and therapeutic resistance through non-glycolytic mechanisms. The wealth of data supporting its critical role in tumorigenesis provides a strong rationale for its development as a therapeutic target. While first-generation inhibitors have demonstrated proof-of-concept, future efforts should focus on developing more potent and specific inhibitors. Furthermore, exploring the efficacy of **PGAM1** inhibitors in combination with standard chemotherapies, targeted agents, or immunotherapies could unlock synergistic effects and provide novel treatment strategies for a wide range of cancers.[4][8]

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